3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid
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Overview
Description
3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with a methoxycarbonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the methoxycarbonyl and methyl groups via substitution reactions. The final step usually involves the addition of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction systems may be employed to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Remifentanil: A related compound with a similar structure but different functional groups.
Indole Propionic Acid: Another compound with a similar core structure but different substituents.
Uniqueness
3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications that require specific reactivity and interactions.
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
3-(4-methoxycarbonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-6-9(10(14)15-2)7(5-11-6)3-4-8(12)13/h5,11H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
QQGSNIWZAGEWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1)CCC(=O)O)C(=O)OC |
Origin of Product |
United States |
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